N-(2-Aminoethyl)glycine N-(2-Aminoethyl)glycine N-(2-Aminoethyl)glycine is a natural product found in Synechocystis and Cyanobacterium with data available.
Brand Name: Vulcanchem
CAS No.: 24123-14-6
VCID: VC21538652
InChI: InChI=1S/C4H10N2O2/c5-1-2-6-3-4(7)8/h6H,1-3,5H2,(H,7,8)
SMILES: C(CNCC(=O)O)N
Molecular Formula: C4H10N2O2
Molecular Weight: 118.13 g/mol

N-(2-Aminoethyl)glycine

CAS No.: 24123-14-6

Cat. No.: VC21538652

Molecular Formula: C4H10N2O2

Molecular Weight: 118.13 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Aminoethyl)glycine - 24123-14-6

CAS No. 24123-14-6
Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
IUPAC Name 2-(2-aminoethylamino)acetic acid
Standard InChI InChI=1S/C4H10N2O2/c5-1-2-6-3-4(7)8/h6H,1-3,5H2,(H,7,8)
Standard InChI Key PIINGYXNCHTJTF-UHFFFAOYSA-N
SMILES C(CNCC(=O)O)N
Canonical SMILES C(CNCC(=O)O)N

Chemical Structure and Physical Properties

N-(2-Aminoethyl)glycine, also referred to as 2-((2-Aminoethyl)amino)acetic acid in systematic nomenclature, possesses a relatively simple molecular structure with considerable functional versatility. The compound consists of an aminoethyl group attached to the nitrogen atom of glycine, creating a structure capable of further modification for specialized applications. This structural arrangement provides a backbone that can support nucleobase attachments while maintaining sufficient flexibility for molecular recognition processes.

The physical properties of N-(2-Aminoethyl)glycine are well-characterized and documented across multiple sources. The compound exhibits distinct thermal behavior with relatively high melting and boiling points, indicating significant intermolecular forces at play within its crystal structure.

Table 1.1: Physical Properties of N-(2-Aminoethyl)glycine

PropertyValue
CAS Number24123-14-6
Molecular FormulaC₄H₁₀N₂O₂
Molecular Weight118.134
Density1.161
Boiling Point290°C
Melting Point159-161°C
Flash Point129°C
Exact Mass118.074226
LogP-1.21
PSA75.35000
Vapor Pressure0.0±1.3 mmHg at 25°C
Index of Refraction1.488

The compound demonstrates good water solubility, presenting only "very faint turbidity" when dissolved in aqueous solutions as noted in chemical characterization studies . This property is particularly advantageous for biological applications where compatibility with aqueous environments is essential. The negative LogP value (-1.21) further confirms its hydrophilic nature, which influences its behavior in various solvent systems and biological environments .

Synthesis Methods

Several synthetic approaches have been developed for producing N-(2-Aminoethyl)glycine and its derivatives. The most common and straightforward method involves the reaction between quadrol (N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine) and mono chloroacetic acid, which leads to the formation of the target compound through a nucleophilic substitution mechanism.

Conventional Synthesis Pathway

The conventional synthesis pathway, as documented in multiple sources, follows these general steps:

  • Reaction of quadrol with mono chloroacetic acid at room temperature

  • Removal of excess quadrol via vacuum distillation

  • Recrystallization using DMSO (dimethyl sulfoxide)

  • Isolation of the crystalline product through filtration and washing

This method has been reported to yield approximately 54.5% of the desired product with a purity of about 60% as determined by thin-layer chromatography (TLC) . The resulting product is typically described as an "adularescent solid" that can be directly used in subsequent reactions without further purification.

Improved Synthesis for Derivatives

An improved synthesis method for N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride, an important derivative used in peptide nucleic acid synthesis, has been patented and involves a three-step process:

  • Synthesis of N-(2-aminoethyl)glycine from quadrol and halogenated acetic acids

  • Conversion to methyl ester using methanol and thionyl chloride

  • Protection of the amino group using Fmoc-OSu (9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

This improved method reportedly provides products with higher purity (97%) and better yield (47%) compared to conventional methods . The elimination of trimethylchlorosilane and reduction in solvent usage makes this approach more economical and environmentally friendly for industrial-scale production.

Table 2.1: Comparison of Synthesis Methods for N-(2-Aminoethyl)glycine Derivatives

MethodKey ReagentsAdvantagesDisadvantages
ConventionalQuadrol, Mono Chloro Acetic Acid, DMSOSimple procedure, accessible reagentsLower purity (60%), excessive solvent usage
Improved Patent MethodQuadrol, Halogenated acetic acids, Thionyl chloride, Fmoc-OSuHigher purity (97%), better yield (47%), reduced solvent usageMulti-step process requiring careful control
Alternative RouteN-(2-aminoethyl)glycine, Trimethylchlorosilane, Fmoc-OSuEstablished methodologyHigher cost, uses expensive reagents, cumbersome washing steps

Applications in Peptide Nucleic Acid Development

N-(2-Aminoethyl)glycine serves as the fundamental backbone unit in peptide nucleic acid (PNA) development, representing one of its most significant applications in modern biochemistry. PNAs are DNA/RNA mimics that have generated considerable interest due to their stability and binding properties.

Role as PNA Backbone

The compound's structure provides an ideal scaffold for attaching nucleobases to create PNA monomers. These monomers can then be polymerized to form oligomers that mimic the information-carrying capacity of DNA or RNA while possessing a pseudopeptide backbone rather than a sugar-phosphate backbone .

The synthesis of PNA monomers typically involves derivatization of N-(2-aminoethyl)glycine through:

  • Protection of the primary amino group using Fmoc (9-fluorenylmethoxycarbonyl)

  • Esterification of the carboxyl group to form stable intermediates

  • Attachment of nucleobases via appropriate linkers

Research has demonstrated that various ester derivatives, including benzyl, allyl, and 4-nitrobenzyl esters of N-[2-(Fmoc)aminoethyl]glycine, can be effectively synthesized and utilized in PNA monomer preparation . These derivatives are often stored as stable hydrochloride salts to prevent degradation during storage.

Advances in PNA Oligomerization

Recent developments in PNA technology have focused on improving the oligomerization process using N-(2-aminoethyl)glycine derivatives. A notable advancement involves the use of bis-N-Boc protecting groups for nucleobases, which has been shown to be a viable alternative to the widely used Fmoc/Bhoc-protected PNA monomers .

This approach has successfully demonstrated:

  • Effective coupling of nucleobase acetic acids to N-[2-(Fmoc)aminoethyl]glycine benzyl or allyl esters

  • Retention of protecting groups during synthesis

  • Successful application in the Fmoc-mediated solid-phase synthesis of mixed sequence 10-mer PNA oligomers

Related Derivatives and Modifications

The structural versatility of N-(2-Aminoethyl)glycine has led to the development of numerous derivatives with specialized applications. These modifications typically target the amino and carboxyl functional groups to introduce new properties or reactivity profiles.

Nucleobase-Modified Derivatives

A significant class of derivatives includes those modified with nucleobases for PNA applications. One such example is N-[2-(Thymine-1-yl)-2-oxoethyl]-N-(2-aminoethyl)glycine, which has been well-characterized and has the following properties:

  • Molecular formula: C11H16N4O5

  • Molecular weight: 284.272

  • Systematic name: 2-[(2-aminoethyl)[2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2-oxoethyl]amino]acetic acid

This thymine-modified derivative represents one of many nucleobase attachments possible with the N-(2-Aminoethyl)glycine backbone. Similar derivatives incorporating adenine, cytosine, and guanine nucleobases have also been developed for comprehensive PNA systems.

Protected Derivatives for Sequential Synthesis

For controlled oligomerization and prevention of side reactions during synthesis, protected derivatives of N-(2-Aminoethyl)glycine play a crucial role. These include:

  • N-[2-(Fmoc)aminoethyl]glycine esters - with the primary amino group protected by Fmoc

  • N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride - with both amino protection and carboxyl esterification

  • Derivatives with bis-N-Boc-protected nucleobases - offering alternative protection strategies

These protected derivatives facilitate controlled reaction sequences in both solution-phase synthesis and solid-phase peptide synthesis methodologies .

Biological and Pharmaceutical Relevance

Beyond its structural role in PNA technology, N-(2-Aminoethyl)glycine and its derivatives exhibit properties that may contribute to their biological significance and potential pharmaceutical applications.

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